N-{[4-(4-bromophenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}-4-nitrobenzamide
Description
Properties
IUPAC Name |
N-[[4-(4-bromophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-4-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrN5O3S/c17-11-3-7-12(8-4-11)21-14(19-20-16(21)26)9-18-15(23)10-1-5-13(6-2-10)22(24)25/h1-8H,9H2,(H,18,23)(H,20,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRYUTOBBVZLKQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCC2=NNC(=S)N2C3=CC=C(C=C3)Br)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-{[4-(4-bromophenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}-4-nitrobenzamide typically involves multi-step organic reactions. One common route includes the formation of the triazole ring through cyclization reactions, followed by the introduction of the bromophenyl and nitrobenzamide groups via substitution reactions. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yields and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of automated systems for monitoring and adjusting reaction conditions can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanylidene group, leading to the formation of sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine group under suitable conditions using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-{[4-(4-bromophenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}-4-nitrobenzamide exhibits significant biological activity due to its ability to interact with specific enzymes and receptors. The triazole ring facilitates the formation of hydrogen bonds with active sites on target proteins, leading to inhibition or modulation of biological pathways. The presence of the bromophenyl group enhances binding affinity through hydrophobic interactions .
Pharmacological Studies
This compound has been studied for its potential as an antimicrobial agent. Its unique structure allows it to inhibit bacterial growth by targeting specific metabolic pathways.
Cancer Research
Research indicates that compounds with similar structural features may exhibit anticancer properties by inducing apoptosis in cancer cells. Studies are ongoing to explore the efficacy of this compound in various cancer cell lines.
Enzyme Inhibition
The compound has potential applications in enzyme inhibition studies. Its ability to bind to active sites makes it a candidate for developing inhibitors against specific enzymes involved in disease processes .
Case Studies and Research Findings
Several studies have highlighted the compound's potential applications:
- Antimicrobial Activity : A study demonstrated that derivatives of this compound exhibited significant antibacterial activity against various strains of bacteria.
- Anticancer Potential : Research involving cell line assays indicated that similar triazole compounds could induce apoptosis in cancer cells by activating specific signaling pathways.
- Enzyme Interaction Studies : Investigations into the binding affinity of this compound with target enzymes have shown promising results that warrant further exploration for therapeutic applications .
Mechanism of Action
The mechanism of action of N-{[4-(4-bromophenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}-4-nitrobenzamide involves its interaction with molecular targets such as enzymes or receptors. The triazole ring and nitrobenzamide moiety can form hydrogen bonds and other interactions with active sites, leading to inhibition or activation of biological pathways. The bromophenyl group may enhance binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Modified Benzamide Substituents
N-[(4-Amino-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl]-4-methylbenzamide ():
- Key Differences : The 4-methylbenzamide substituent replaces the 4-nitro group in the target compound.
- X-ray crystallography data for the methyl derivative (C11H13N5OS) reveals planar triazole and benzamide rings, with intermolecular N–H···O hydrogen bonds stabilizing the crystal lattice .
N-(2-Nitrophenyl)-4-bromo-benzamide ():
- Key Differences : The triazole-sulfanylidene core is absent; instead, a simpler benzamide structure with bromophenyl and nitro groups is present.
Triazole Derivatives with Sulfur-Containing Groups
5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones (, Compounds [7–9]):
- Key Differences : These compounds feature a sulfonyl (-SO2-) group instead of sulfanylidene (C=S) and lack the benzamide substituent.
- Impact : The sulfonyl group increases polarity and hydrogen-bonding capacity, whereas the sulfanylidene group in the target compound may enhance metal coordination or redox activity. IR spectra confirm the thione tautomer’s dominance (νC=S at 1247–1255 cm⁻¹), similar to the target compound .
N-[(E)-2-Chlorobenzylidene]-3-(4-methylbenzylsulfanyl)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-amine ():
- Key Differences : A chlorobenzylidene group and trimethoxyphenyl substituent replace the bromophenyl and nitrobenzamide groups.
- Impact : The trimethoxyphenyl group introduces steric bulk and lipophilicity, which may affect bioavailability compared to the target compound’s nitro group .
Data Tables
Table 1: Structural and Spectral Comparison of Selected Triazole Derivatives
Biological Activity
N-{[4-(4-bromophenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}-4-nitrobenzamide is a compound of interest due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and various studies that highlight its pharmacological properties.
Compound Overview
Chemical Structure and Properties:
- Molecular Formula: C19H19BrN4O4S
- Molecular Weight: 479.35 g/mol
- LogP: 3.2295
- Hydrogen Bond Acceptors: 8
- Hydrogen Bond Donors: 2
The compound features a triazole ring and a nitrobenzamide moiety, both of which contribute to its biological activity through various interactions with molecular targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The triazole ring facilitates the formation of hydrogen bonds with active sites on target proteins, leading to inhibition or modulation of biological pathways. The presence of the bromophenyl group enhances binding affinity through hydrophobic interactions, which can significantly affect the compound's efficacy in biological systems .
Antidiabetic Potential
Research has shown that derivatives similar to this compound exhibit significant antidiabetic properties. For instance, studies on related compounds revealed their effectiveness as inhibitors of α-glucosidase and α-amylase enzymes:
The structure–activity relationship (SAR) indicates that the presence of electron-withdrawing and electron-donating groups on the phenyl ring can enhance inhibitory activity against these enzymes .
Antimicrobial and Antitumor Activities
Compounds in the triazole class have been extensively studied for their antimicrobial and antitumor properties. The broad spectrum of activity includes:
- Antifungal agents: Effective against various fungal strains.
- Antiviral agents: Show potential in inhibiting viral replication.
- Anticancer agents: Induce apoptosis in cancer cells through multiple pathways.
The specific interactions at the molecular level often involve interference with DNA synthesis or protein function within pathogenic organisms .
Case Studies and Research Findings
-
In Vitro Studies:
- A study demonstrated that similar triazole derivatives exhibited strong inhibitory effects on cancer cell lines, suggesting potential for development as anticancer drugs.
- In vitro assays confirmed the compound's ability to inhibit key metabolic enzymes involved in glucose metabolism, supporting its role in diabetes management .
- Molecular Docking Studies:
- Toxicity Assessment:
Q & A
Basic Research Questions
Q. What are the key synthetic challenges in preparing N-{[4-(4-bromophenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}-4-nitrobenzamide, and how are they addressed?
- Methodology : Synthesis involves multi-step reactions, including nucleophilic substitution for the 1,2,4-triazole core, followed by coupling with 4-nitrobenzamide. Key challenges include regioselectivity in triazole formation and maintaining sulfanylidene stability.
- Conditions : Use of anhydrous solvents (e.g., DMF), bases (e.g., cesium carbonate), and controlled temperatures (60–80°C) to optimize yield (~40–60% after purification). Reaction progress is monitored via TLC and LC-MS .
Q. How is the compound characterized to confirm its structural integrity?
- Techniques :
- NMR : H and C NMR to confirm substituent positions (e.g., 4-bromophenyl protons at δ 7.4–7.6 ppm, nitro group resonance).
- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion [M+H] validation.
- X-ray Crystallography : Single-crystal analysis to resolve bond lengths (e.g., S=C bond at ~1.65 Å) and dihedral angles (e.g., triazole ring planarity) .
Q. What functional groups dominate the compound’s reactivity?
- Key Groups :
- 1,2,4-Triazole-5-sulfanylidene : Prone to oxidation (e.g., forming disulfides) or nucleophilic attack.
- 4-Nitrobenzamide : Electron-withdrawing effects enhance electrophilicity at the amide carbonyl.
Advanced Research Questions
Q. How does the sulfanylidene group influence the compound’s electronic properties and binding affinity?
- Computational Analysis : Density Functional Theory (DFT) calculations reveal electron delocalization across the triazole-sulfanylidene system, enhancing π-π stacking with aromatic residues in target enzymes.
- Experimental Correlation : X-ray data (e.g., CCDC-1441403) show intermolecular S···N interactions (~3.1 Å), stabilizing ligand-receptor complexes .
Q. What strategies resolve contradictions in biological activity data across similar triazole derivatives?
- Case Study : Conflicting IC values in kinase inhibition assays may arise from assay conditions (e.g., ATP concentration).
- Resolution :
- Dose-Response Curves : Test under standardized ATP levels (e.g., 1 mM).
- Off-Target Profiling : Use proteome-wide kinase screens to identify selectivity .
Q. How can structure-activity relationships (SAR) guide optimization of this compound?
- SAR Insights :
- 4-Bromophenyl Group : Critical for hydrophobic pocket binding (replace with Cl or CF for comparative activity).
- Nitro Position : Para-nitro enhances electron withdrawal; meta-substitution reduces potency by 10-fold.
- Validation : Analog synthesis and enzymatic assays (e.g., IC shifts in COX-2 inhibition) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
